molecular formula C11H9F3O3 B590730 Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS No. 769195-26-8

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Cat. No. B590730
Key on ui cas rn: 769195-26-8
M. Wt: 246.185
InChI Key: XDQLWVSUKUDAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388188B2

Procedure details

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (5.8 g, 23.5 mmol), prepared from methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate according to the process of WO 10/122578, was refluxed in the solution of NaOH (1.88 g, 46.9 mmol) in MeOH (40 mL) and water (20 mL) overnight. After the completion of the reaction, the MeOH was evaporated and 80 mL of water was added. The pH of the solution was adjusted to 8 by addition of 6M HCl and the resulting white precipitate was filtered off and dried overnight in an oven at 100° C. to afford 3.5 g of (±)-Ia.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([O:6]C)=[O:5].O=C(CC1C=C(F)C(F)=CC=1F)CC(OC)=O.[OH-].[Na+]>CO.O>[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
NC(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F
Step Two
Name
Quantity
1.88 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the MeOH was evaporated
ADDITION
Type
ADDITION
Details
80 mL of water was added
ADDITION
Type
ADDITION
Details
The pH of the solution was adjusted to 8 by addition of 6M HCl
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried overnight in an oven at 100° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford 3.5 g of (±)-Ia

Outcomes

Product
Name
Type
Smiles
NC(CC(=O)O)CC1=C(C=C(C(=C1)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09388188B2

Procedure details

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (5.8 g, 23.5 mmol), prepared from methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate according to the process of WO 10/122578, was refluxed in the solution of NaOH (1.88 g, 46.9 mmol) in MeOH (40 mL) and water (20 mL) overnight. After the completion of the reaction, the MeOH was evaporated and 80 mL of water was added. The pH of the solution was adjusted to 8 by addition of 6M HCl and the resulting white precipitate was filtered off and dried overnight in an oven at 100° C. to afford 3.5 g of (±)-Ia.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([O:6]C)=[O:5].O=C(CC1C=C(F)C(F)=CC=1F)CC(OC)=O.[OH-].[Na+]>CO.O>[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
NC(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F
Step Two
Name
Quantity
1.88 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the MeOH was evaporated
ADDITION
Type
ADDITION
Details
80 mL of water was added
ADDITION
Type
ADDITION
Details
The pH of the solution was adjusted to 8 by addition of 6M HCl
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried overnight in an oven at 100° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford 3.5 g of (±)-Ia

Outcomes

Product
Name
Type
Smiles
NC(CC(=O)O)CC1=C(C=C(C(=C1)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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